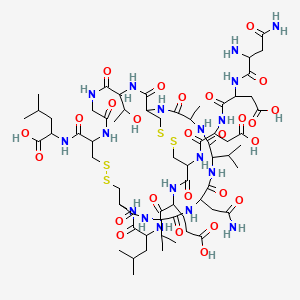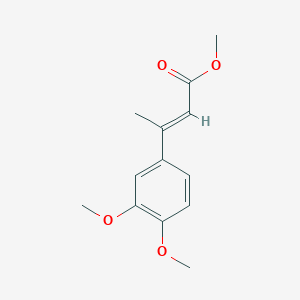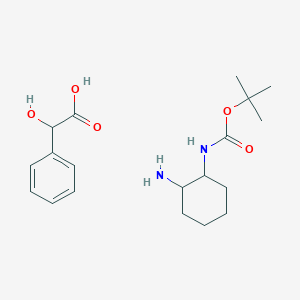
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid: is a compound that combines two distinct chemical entities: tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound. The 2-hydroxy-2-phenylacetic acid component adds a phenyl ring and a hydroxyl group, contributing to the compound’s overall chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclohexyl)carbamate typically involves the protection of the amine group using tert-butyl carbamate. This can be achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
For the synthesis of 2-hydroxy-2-phenylacetic acid, a common method involves the oxidation of mandelic acid. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(2-aminocyclohexyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design .
Medicine: In medicine, 2-hydroxy-2-phenylacetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: Industrially, these compounds are used in the production of polymers, coatings, and adhesives. Their unique chemical properties make them suitable for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-aminocyclohexyl)carbamate involves the formation of stable carbamate linkages, which protect the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection is required .
2-Hydroxy-2-phenylacetic acid exerts its effects through its hydroxyl and phenyl groups, which can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group for amines.
N-Boc-ethanolamine: Another carbamate used in organic synthesis.
N-Boc-ethylenediamine: Similar protecting group for diamines.
Uniqueness: The combination of tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid in a single compound provides unique chemical properties that are not found in the individual components. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C19H30N2O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11) |
InChI-Schlüssel |
HAQTXHODPIHEOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



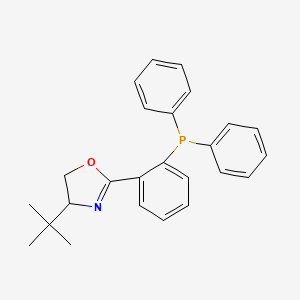
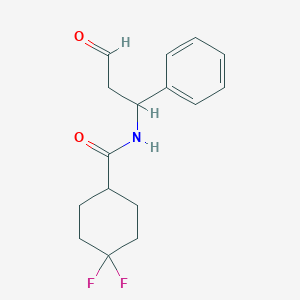
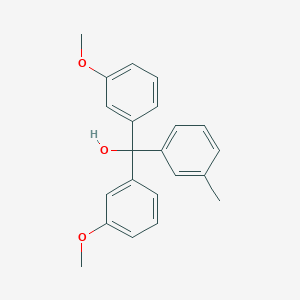
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
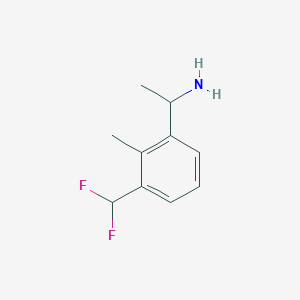
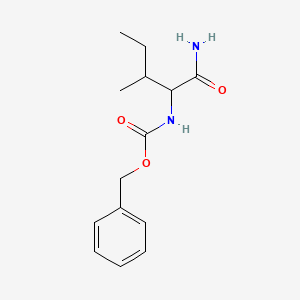
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)


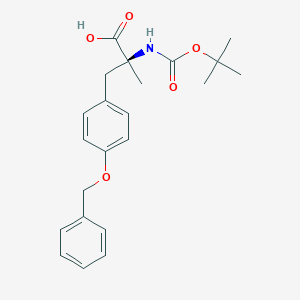
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
